molecular formula C12H17N3O3 B1674921 L-Leucine-p-nitroanilide CAS No. 4178-93-2

L-Leucine-p-nitroanilide

Cat. No. B1674921
CAS RN: 4178-93-2
M. Wt: 251.28 g/mol
InChI Key: AXZJHDNQDSVIDR-NSHDSACASA-N
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Description

L-Leucine-p-nitroanilide is used to detect and evaluate the functionality of amino peptidases . It is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli . It is also employed to characterize the native IRAP (placental leucine amino peptidase) .


Molecular Structure Analysis

The molecular structure of L-Leucine-p-nitroanilide consists of a leucine residue attached to a p-nitroanilide group . The compound has a molecular weight of 251.28 g/mol . The IUPAC name for this compound is (2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide .


Chemical Reactions Analysis

L-Leucine-p-nitroanilide is used as a substrate to measure the activity of leucine aminopeptidase . It is involved in the hydrolysis reactions catalyzed by leucine aminopeptidase .


Physical And Chemical Properties Analysis

L-Leucine-p-nitroanilide has a molecular weight of 251.28 g/mol . Its molecular formula is C12H17N3O3 . The compound is stable under normal conditions .

Scientific Research Applications

Detection of Leucine Aminopeptidase Activity in Serum

  • Application Summary : L-Leucine-p-nitroanilide is used as a probe to detect the activity of Leucine Aminopeptidase (LAP) in serum . LAP is an important proteolytic enzyme associated with various physiological and pathological disorders such as liver injury and cancers .
  • Methods of Application : The method involves using a Surface-Enhanced Raman Spectroscopy (SERS) probe with an L-leucine amide group, which can specifically respond to LAP . The LAP activity is assayed according to the SERS spectral changes between the probe molecule and its corresponding hydrolysis product resulting from the catalysis of LAP .
  • Results or Outcomes : This SERS approach features high selectivity due to the specificity of the reaction combined with the instinctive fingerprinting ability of SERS. It shows a good linear relationship in a wide range from 0.2 to 100 mU mL−1 with a detection limit as low as 0.16 mU mL−1 . It can be competent for LAP activity detection in clinical patient serum samples and LAP inhibitor evaluation .

Evaluation of Amino Peptidase Functionality

  • Application Summary : L-Leucine-p-nitroanilide is used to detect and evaluate the functionality of amino peptidases . It is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli .
  • Methods of Application : The compound is used in an ELISA assay to detect the biological functionality of chicken amino peptidase produced by E. coli . It is also employed to characterize the native IRAP (placental leucine amino peptidase) .

Determination of Intestinal Leucine Aminopeptidase Activity

  • Application Summary : L-Leucine-p-nitroanilide has been used as a substrate for the determination of intestinal leucine aminopeptidase activity of juvenile rainbow trout (Oncorhynchus mykiss) .
  • Methods of Application : The compound is used in an assay to measure the activity of the enzyme leucine aminopeptidase in the intestines of the fish .

Inhibition of Leucine Aminopeptidase

  • Application Summary : L-Leucine-p-nitroanilide is used in the study of the inhibition of leucine aminopeptidase by amino acid hydroxamates .
  • Methods of Application : Aminopeptidase activity was measured by monitoring the increase in absorbance at 400 nm using L-leucine-p-nitroanilide as a substrate .

Study of Peptide Hydrolysis Mechanism

  • Application Summary : L-Leucine-p-nitroanilide is used in the study of peptide hydrolysis mechanisms by co-catalytic binuclear metal centers containing leucine aminopeptidase enzyme .
  • Methods of Application : A density functional theory study was conducted to investigate reaction mechanisms of a co-catalytic binuclear metal center (Zn1–Zn2) containing enzyme leucine aminopeptidase for two different metal bridging nucleophiles (H2O and –OH) .
  • Results or Outcomes : The study provided insights into the specific roles of both metal centers, the nucleophile, indirect ligands, and substrates in the catalytic functioning of this important class of binuclear metallopeptidases .

Detection of Aminopeptidase Activity in Malaria Research

  • Application Summary : L-Leucine-p-nitroanilide is used in the detection and evaluation of aminopeptidase N-1 (APN-1) from Anopheles stephensi in SF9 cell line as a candidate molecule for developing a vaccine that interrupts malaria transmission .
  • Methods of Application : The compound is used in an assay to detect the biological functionality of aminopeptidase N-1 (APN-1) from Anopheles stephensi in SF9 cell line .

Safety And Hazards

The compound should not be released into the environment . Personal protective equipment is required when handling this chemical . Dust formation should be avoided .

Relevant Papers The search results provided several papers related to L-Leucine-p-nitroanilide . These papers discuss various aspects of the compound, including its use in detecting and evaluating the functionality of amino peptidases , its role in the hydrolysis reactions catalyzed by leucine aminopeptidase , and its use as a substrate of the enzyme γ-glutamyltransferase (GGT) .

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZJHDNQDSVIDR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883739
Record name L-Leucyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucine-p-nitroanilide

CAS RN

4178-93-2
Record name Leucine p-nitroanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4178-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanamide, 2-amino-4-methyl-N-(4-nitrophenyl)-, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Leucyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methyl-N-(4-nitrophenyl)valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
IY Filippova, EN Lysogorskaya, ES Oksenoit… - Analytical …, 1984 - Elsevier
l-Pyroglutamyl-l-phenylalanyl-l-leucine-p-nitroanilide (PFLNA)—a convenient chromogenic substrate for assay of thiol proteinases papain, ficin, and bromelain—was prepared by …
Number of citations: 132 www.sciencedirect.com
W Appel - Methods of enzymatic analysis, 1974 - Elsevier
… l-leucine-p-nitroanilide in 100 ml. of buffer solution I or stock solution for micro-assay: dissolve 30.2 mg. l-leucine-p-nitroanilide in 5.0 ml. dimethylformamide, just before use dilute 0.5 ml…
Number of citations: 28 www.sciencedirect.com
K Murata, Y Iba, Y Inoue, A Kimura - Biochemical and biophysical research …, 1988 - Elsevier
… LLeucine-p-nitroanilide was also hydrolyzed at almost the same efficiency as S-benzyl-L-cysteine-p-nitroanilide. On the other hand, L-Asp-Gly and 7-glutamyl peptides (yL-GIu-L-GIu, 7-…
Number of citations: 1 www.sciencedirect.com
CA Lapp, JL O'Conner - Biology of reproduction, 1984 - academic.oup.com
Previous studies by other investigators have shown that luteinizing hormone releasing hormone (LHRH) and amino acid derivatives of p-nitroanilide are probably degraded by a …
Number of citations: 11 academic.oup.com
S Ratnayake, P Selvarkumar, K Hayashi - Enzyme and microbial …, 2003 - Elsevier
… the amount of p-nitroaniline release from the l-leucine-p-nitroanilide at 80 C. The assay mixture of 0.5 ml consisting of 2 mM l-leucine-p-nitroanilide and 0.1 mM MgCl 2 in 50 mM N-[2-…
Number of citations: 5 www.sciencedirect.com
L Andersson, TC Isley, R Wolfenden - Biochemistry, 1982 - ACS Publications
… kidney microsomes acting on L-leucine p-nitroanilide (Km = … from kidney cytosol acting on L-leucine p-nitroanilide (Km = … was determined by using L-leucine p-nitroanilide as a substrate …
Number of citations: 87 pubs.acs.org
J Lasch, W Kudernatsch… - European Journal of …, 1973 - Wiley Online Library
… Np-tosyl-N’-butylcarbamide and N-sulfanilyl-N‘-butylcarbamide turned out to be rather potent competitive inhibitors with Ki values comparable to the K, of L-leucine-p-nitroanilide. The …
Number of citations: 26 febs.onlinelibrary.wiley.com
GD Lee, SS Chun, YH Kho… - Journal of applied …, 1998 - Wiley Online Library
… All the synthetic chromogenic substrates, L-leucine-pnitroanilide (L-Leu-pNA), L-lysine-p-nitroanilide (L-LyspNA), glycine-proline-p-nitroanilide (Gly-Pro-pNA) and Lglutamic acid-p-…
RM Metrione - Biochimica et Biophysica Acta (BBA)-Enzymology, 1972 - Elsevier
… In those experiments which required a substrate other than leucine thiol ethyl ester, L-leucine-p-nitroanilide was employed at a concentration of 1.6 mM in 0.033 M Tris-HC1 buffer (pH …
Number of citations: 9 www.sciencedirect.com
H Wu, W Jiang, B Li, H Yang, X Zhao… - Drug Discoveries & …, 2019 - jstage.jst.go.jp
… The total proteins of K562LAP3 cells served as an enzyme source, and L-leucine p-nitroanilide hydrochloride served as a substrate to measure suppression by an LAP3 inhibitor. …
Number of citations: 5 www.jstage.jst.go.jp

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